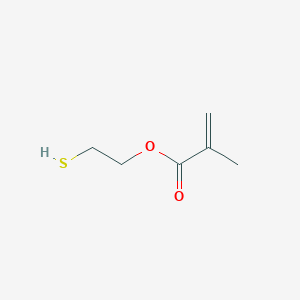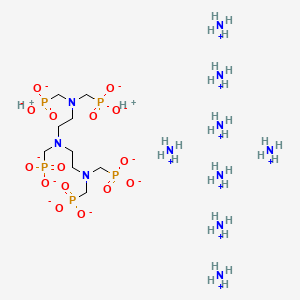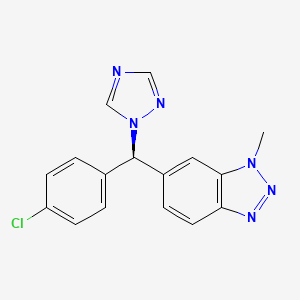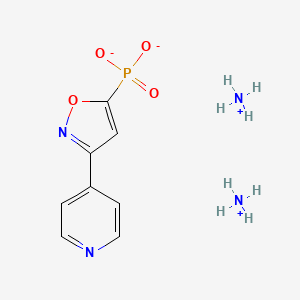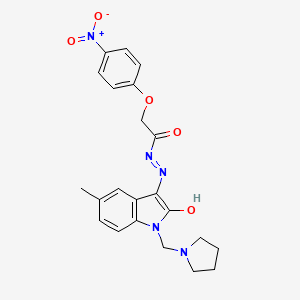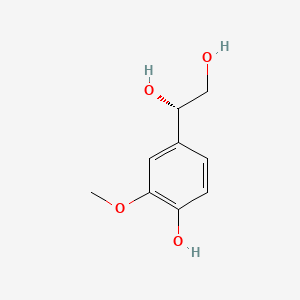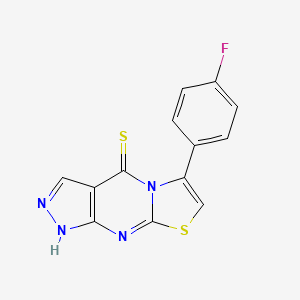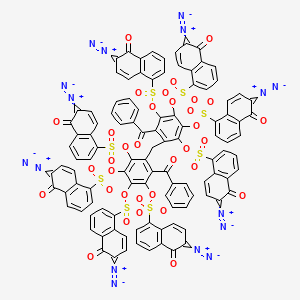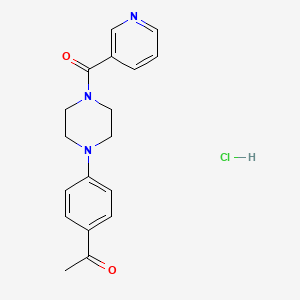
Piperazine, 1-(4-acetylphenyl)-4-(3-pyridinylcarbonyl)-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazine, 1-(4-acetylphenyl)-4-(3-pyridinylcarbonyl)-, monohydrochloride is a complex organic compound that belongs to the piperazine family. This compound is characterized by the presence of a piperazine ring substituted with a 4-acetylphenyl group and a 3-pyridinylcarbonyl group. The monohydrochloride form indicates that it is a hydrochloride salt, which enhances its solubility in water and other polar solvents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(4-acetylphenyl)-4-(3-pyridinylcarbonyl)-, monohydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with 4-Acetylphenyl Group: The piperazine ring is then reacted with 4-acetylphenyl halide in the presence of a base such as potassium carbonate to introduce the 4-acetylphenyl group.
Introduction of 3-Pyridinylcarbonyl Group: The final step involves the acylation of the piperazine derivative with 3-pyridinylcarbonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Piperazine, 1-(4-acetylphenyl)-4-(3-pyridinylcarbonyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding N-oxides or carboxylic acids.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of substituted piperazine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Piperazine, 1-(4-acetylphenyl)-4-(3-pyridinylcarbonyl)-, monohydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Piperazine, 1-(4-acetylphenyl)-4-(3-pyridinylcarbonyl)-, monohydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
- Piperazine, 1-(4-methylphenyl)-4-(3-pyridinylcarbonyl)-, monohydrochloride
- Piperazine, 1-(4-chlorophenyl)-4-(3-pyridinylcarbonyl)-, monohydrochloride
- Piperazine, 1-(4-nitrophenyl)-4-(3-pyridinylcarbonyl)-, monohydrochloride
Uniqueness
Piperazine, 1-(4-acetylphenyl)-4-(3-pyridinylcarbonyl)-, monohydrochloride is unique due to the presence of the acetyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer specific advantages in certain applications.
Propiedades
Número CAS |
124444-92-4 |
|---|---|
Fórmula molecular |
C18H20ClN3O2 |
Peso molecular |
345.8 g/mol |
Nombre IUPAC |
1-[4-[4-(pyridine-3-carbonyl)piperazin-1-yl]phenyl]ethanone;hydrochloride |
InChI |
InChI=1S/C18H19N3O2.ClH/c1-14(22)15-4-6-17(7-5-15)20-9-11-21(12-10-20)18(23)16-3-2-8-19-13-16;/h2-8,13H,9-12H2,1H3;1H |
Clave InChI |
JDBHRNAXWAUVQH-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CN=CC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


